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molecular formula C8H18O2 B1606786 1,1,3,3-Tetramethylbutyl hydroperoxide CAS No. 5809-08-5

1,1,3,3-Tetramethylbutyl hydroperoxide

Cat. No. B1606786
M. Wt: 146.23 g/mol
InChI Key: MIRQGKQPLPBZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04943616

Procedure details

t-butyl hydroperoxide; cumene hydroperoxide;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][OH:6])([CH3:4])([CH3:3])[CH3:2].[O-]O.[C:9]1([CH:15](C)C)[CH:14]=CC=C[CH:10]=1>>[CH3:2][C:1]([O:5][OH:6])([CH3:4])[CH2:3][C:9]([CH3:15])([CH3:14])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(CC(C)(C)C)(C)OO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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